Topological Complexity and 3D Electrostatic Surface Differentiation vs. 4-Nitrophenyl (Para) Isomer
The 3-nitrophenyl (meta) isomer (CID 97628841) exhibits a computed topological complexity of 559, compared with 551 for the 4-nitrophenyl (para) isomer (CID 97628839), representing a ~1.5% increase in molecular complexity score as calculated by the Cactvs descriptor system [1][2]. This difference arises from the meta-substitution pattern, which creates an asymmetric charge distribution across the 4-phenyl ring. The nitro group in the meta position introduces a dipole vector oriented at approximately 120° relative to the thiophene-phenyl bond axis, whereas the para isomer presents a linear dipole along the molecular long axis. While both isomers share identical molecular formula (C12H9N3O4S2), molecular weight (323.4 g/mol), calculated XLogP3 (2.6), hydrogen bond donor count (1), hydrogen bond acceptor count (7), rotatable bond count (2), and TPSA (166 Ų) [1][2], the distinct electrostatic potential surfaces are expected to produce differential binding to protein targets with asymmetric binding pockets. This type of regioisomeric differentiation has been documented in nitrothiophene SAR studies, where the nitro group position significantly influences both electronic properties and biological recognition [3].
| Evidence Dimension | Computed topological complexity (Cactvs descriptor) |
|---|---|
| Target Compound Data | Complexity = 559 (CID 97628841) |
| Comparator Or Baseline | Complexity = 551 for 4-nitrophenyl isomer (CID 97628839) |
| Quantified Difference | Δ Complexity = 8 (1.5% higher for meta isomer) |
| Conditions | Computed by Cactvs 3.4.8.18 / 3.4.8.24 as reported in PubChem 2025 release |
Why This Matters
The topological complexity difference serves as a quantitative molecular fingerprint that confirms these two regioisomers are structurally non-identical despite having identical bulk descriptors, meaning they cannot be substituted without altering biological recognition outcomes.
- [1] PubChem Compound Summary for CID 97628841, 2-Amino-5-(methylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 97628839, 2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile. National Center for Biotechnology Information, 2025. View Source
- [3] Structure-activity relationships in nitrothiophenes. Bioorg Med Chem, 2006, 14(23): 7907-7917. DOI: 10.1016/j.bmc.2006.07.046. View Source
